molecular formula C12H14N2O4 B1364065 3-Nitro-4-piperidin-1-ylbenzoic acid CAS No. 26586-26-5

3-Nitro-4-piperidin-1-ylbenzoic acid

Cat. No.: B1364065
CAS No.: 26586-26-5
M. Wt: 250.25 g/mol
InChI Key: YVODCTHEVCBRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-piperidin-1-ylbenzoic acid is an organic compound with the molecular formula C12H14N2O4. It features a piperidine ring and a nitrobenzoic acid group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-4-piperidin-1-ylbenzoic acid can be synthesized through multiple routes. One common method involves the reaction of piperidine with 4-fluoro-3-nitrobenzoic acid in tetrahydrofuran at room temperature for 24 hours . This reaction typically yields a high purity product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-piperidin-1-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-4-piperidin-1-ylbenzoic acid.

    Reduction: Formation of 3-amino-4-piperidin-1-ylbenzoic acid.

    Substitution: Formation of various substituted piperidinylbenzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-4-piperidin-1-ylbenzoic acid has shown potential as a lead compound in drug development. Its derivatives are being investigated for various biological activities, including:

  • Antitumor Activity:
    • Several studies have reported its cytotoxic effects against cancer cell lines, including prostate cancer cells (LNCaP and DU145), with IC50 values ranging from 47 to 61 μM. This suggests its potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition:
    • The compound acts as an inhibitor of enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can disrupt critical cellular processes, making it a candidate for further investigation in cancer therapy.
  • Modulation of Cell Signaling:
    • Research indicates that it can influence cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation may contribute to its biological effects, particularly in cancer cells.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and materials.

Case Studies

StudyFindingsCell Lines TestedIC50 Values (µM)
Antitumor ActivitySignificant antiproliferative activity observedLNCaP, DU14547 - 61
Enzyme InhibitionHigh activity noted against DHFRVariousNot specified
Cytotoxic EffectsInhibition of cell proliferationHL-60 (leukemia)Not specified

Mechanism of Action

The mechanism of action of 3-Nitro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various biological targets, potentially inhibiting or activating specific enzymes or receptors . The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-piperidino-benzoic acid
  • 3-Nitro-4-(1-piperidyl)benzoic acid
  • Benzoic acid, 3-nitro-4-(1-piperidinyl)-

Uniqueness

3-Nitro-4-piperidin-1-ylbenzoic acid is unique due to its specific combination of a nitro group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Nitro-4-piperidin-1-ylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a piperidine moiety attached to a benzoic acid structure. This unique arrangement contributes to its biological properties, particularly its interaction with various biological targets.

PPAR Activation

Research indicates that this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism, making them attractive targets for treating metabolic disorders such as diabetes and dyslipidemia .

Key Findings:

  • The compound exhibits insulin-secreting properties, suggesting its potential in managing type 2 diabetes .
  • It has been shown to reduce cardiovascular risk factors associated with metabolic syndrome through multimodal mechanisms involving lipid and carbohydrate metabolism regulation .

Metabolic Syndrome and Cardiovascular Health

A study highlighted the role of compounds similar to this compound in managing metabolic syndrome. These compounds were found to activate PPARγ, leading to improved insulin sensitivity and reduced inflammation, which are critical factors in cardiovascular health .

Immunomodulatory Effects

In another investigation, related compounds were used as co-adjuvants in vaccination studies. They enhanced the release of immunostimulatory cytokines in human monocytic cell lines, suggesting potential applications in immunotherapy .

Summary of Biological Activities

Activity Mechanism/Target Reference
PPAR ActivationRegulates lipid and glucose metabolism
Insulin SecretionEnhances insulin release
AntimicrobialEffective against Gram-positive bacteria
ImmunomodulatoryEnhances cytokine release

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3-nitro-4-piperidin-1-ylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where piperidine reacts with a nitro-substituted benzoic acid derivative. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization by NMR (¹H/¹³C) and LC-MS ensures purity .

Q. How should researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • FT-IR to confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups.
  • NMR (DMSO-d₆) to resolve piperidine protons (δ 1.4–1.6 ppm) and aromatic signals (δ 7.5–8.5 ppm).
  • HPLC with UV detection (λ = 254 nm) for purity assessment. Cross-reference spectral data with PubChem entries for validation .

Q. What are the stability considerations and recommended storage protocols for this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in amber vials. Avoid exposure to moisture (hydrolysis risk) and strong oxidizers. Monitor degradation via periodic TLC or HPLC. Use desiccants in storage containers and adhere to OSHA/NIOSH safety guidelines for handling solids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against protein targets (e.g., enzymes with nitroreductase activity) can predict binding modes. Validate simulations with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral or biological activity data across studies?

  • Methodological Answer : Apply the FINER framework to evaluate data quality:

  • Feasibility : Replicate experiments under standardized conditions.
  • Novelty : Cross-check with high-resolution mass spectrometry (HR-MS) or X-ray crystallography.
  • Ethics : Disclose all methodological variants (e.g., solvent, pH) in publications. Use meta-analysis tools to reconcile discrepancies .

Q. How can regioselectivity challenges during functionalization of the benzoic acid core be addressed?

  • Methodological Answer : Use directing groups (e.g., –COOH) to control nitration/alkylation sites. Computational tools (ChemDraw/MarvinSketch) can predict substituent effects. Experimentally, employ protecting groups (e.g., methyl esters) for selective reactions, followed by deprotection .

Q. What advanced techniques elucidate the compound’s metabolic pathways or toxicity profile?

  • Methodological Answer : Conduct in vitro microsomal assays (e.g., liver S9 fraction) with LC-MS/MS to identify metabolites. For toxicity, use Ames tests (mutagenicity) and zebrafish embryo models (developmental toxicity). Cross-reference results with EPA DSSTox databases for hazard classification .

Q. How can FAIR data principles improve reproducibility in studies involving this compound?

  • Methodological Answer : Use repositories like Chemotion or RADAR4Chem to share raw spectral data, synthetic protocols, and assay conditions. Adopt the ISA-Tab format for metadata standardization. Reference NIST chemistry webbook entries for thermodynamic properties .

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODCTHEVCBRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387068
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-26-5
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and piperidine (Fluka 80640; 599.18 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to cool to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The oil was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added, followed by water (15 mL). The reaction mixture was then stirred at room temperature for 5 hours. THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (562 mg, 96%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
599.18 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitro-4-piperidin-1-ylbenzoic acid
3-Nitro-4-piperidin-1-ylbenzoic acid
3-Nitro-4-piperidin-1-ylbenzoic acid
3-Nitro-4-piperidin-1-ylbenzoic acid
3-Nitro-4-piperidin-1-ylbenzoic acid
3-Nitro-4-piperidin-1-ylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.